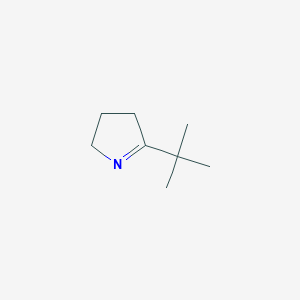

5-tert-butyl-3,4-dihydro-2H-pyrrole

Description

Contextualization within Dihydropyrrole Chemistry

Dihydropyrroles, also known as pyrrolines, are five-membered heterocyclic compounds containing one nitrogen atom and one double bond within the ring. They represent a partially saturated variant of the aromatic pyrrole (B145914) ring. wikipedia.org The position of the double bond gives rise to three possible isomers: 1-pyrroline (B1209420), 2-pyrroline (2,3-dihydro-1H-pyrrole), and 3-pyrroline (B95000) (2,5-dihydro-1H-pyrrole). The compound 5-tert-butyl-3,4-dihydro-2H-pyrrole belongs to the 1-pyrroline class of dihydropyrroles.

The dihydropyrrole framework is a privileged structure in medicinal chemistry and natural product synthesis. researchgate.net These scaffolds are integral components of numerous biologically active natural products, highlighting their evolutionary selection for specific biological functions. researchgate.net Consequently, the development of synthetic methodologies to access functionalized dihydropyrroles is an active and important area of chemical research. researchgate.netnih.gov Synthetic strategies often involve cascade reactions, multi-component reactions, and various cyclization methods to construct the heterocyclic core. mdpi.comresearchgate.netnih.gov

Significance of the 5-tert-Butyl Substitution Pattern in Dihydropyrroles

The incorporation of a tert-butyl group at the 5-position of the dihydropyrrole ring imparts unique properties to the molecule. The tert-butyl group is known for its significant steric bulk. wikipedia.orgfiveable.meresearchgate.net This bulkiness can influence the reactivity and conformational preferences of the molecule. fiveable.mersc.org In many chemical contexts, the tert-butyl group is employed to provide kinetic stabilization to reactive species or to direct the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net

Specifically, in the context of 5-substituted dihydropyrroles, the group at this position can influence the reactivity of the imine functionality. The large and non-polar nature of the tert-butyl group can modulate the molecule's interaction with biological targets or its solubility in various media. The Thorpe-Ingold effect, which describes the influence of bulky substituents on cyclization reactions, is a relevant concept when considering the synthesis and stability of such structures. wikipedia.org Furthermore, the tert-butyl group can serve as a protecting group in organic synthesis due to its stability under many reaction conditions and its susceptibility to cleavage under specific acidic conditions. wikipedia.org

Overview of Research Trajectories for this compound

Research involving this compound and related structures is multifaceted. A significant portion of the research focuses on the development of novel synthetic methods to access this and other substituted dihydropyrroles. beilstein-journals.org These methods often aim for efficiency, stereoselectivity, and the ability to generate molecular diversity. researchgate.netresearchgate.net

Another key research trajectory is the exploration of these compounds as building blocks in the synthesis of more complex molecules, including pharmaceuticals and natural products. The inherent functionality of the dihydropyrrole ring, particularly the imine group, allows for a variety of chemical transformations. beilstein-journals.org For instance, dihydropyrroles can be precursors to fully saturated pyrrolidines or can be elaborated into more complex heterocyclic systems. nih.gov

Furthermore, there is growing interest in the biological activities of substituted dihydropyrroles. While specific data on the bioactivity of this compound is not extensively detailed in the provided context, the broader class of dihydropyrroles is known to exhibit a range of pharmacological properties. nih.gov Therefore, it is plausible that this specific compound is being investigated for its potential medicinal applications.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₈H₁₅N |

| Molecular Weight | 125.21 g/mol |

| CAS Number | 172900-58-2 |

| Appearance | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

Detailed Research Findings

Detailed research findings specifically on this compound are not extensively available within the provided search results. However, the literature on related dihydropyrrole structures provides significant insights into its potential reactivity and applications.

Synthetic approaches to dihydropyrroles are diverse. One common method involves the cyclocondensation of enones with aminoacetonitrile (B1212223) to furnish 3,4-dihydro-2H-pyrrole-2-carbonitriles. beilstein-journals.org These intermediates can then be further transformed. While this specific example leads to a nitrile-substituted pyrrole, similar principles of cyclization could be adapted for the synthesis of 5-tert-butyl derivatives. Another approach involves transition-metal-catalyzed hydroacylation reactions, which can be used to synthesize dihydropyrroles from aldehydes and alkenes. nih.gov

The reactivity of the dihydropyrrole ring is centered around the imine functionality and the adjacent carbon atoms. For instance, N-Boc protected 2,5-dihydro-1H-pyrrole undergoes C-H functionalization reactions, demonstrating the potential for direct modification of the heterocyclic ring. acs.org Such reactions are valuable for introducing further complexity and functionality into the molecule.

In the context of medicinal chemistry, substituted pyrroles and their partially saturated analogs are of great interest. For example, various substituted pyrroles have been synthesized and evaluated for their anti-tuberculosis and anti-inflammatory activities. nih.govmdpi.com The synthesis of functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters highlights the utility of the dihydropyrrole scaffold in constructing molecules with potential biological relevance. researchgate.netresearchgate.net The tert-butyl group, in particular, has been incorporated into various bioactive compounds to enhance their properties. For instance, 4,6-di-tert-butyl-2,3-dihydro-5-benzofuranols have been designed as potent antioxidants. nih.gov This suggests that the tert-butyl group in this compound could play a role in modulating its biological profile.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-3,4-dihydro-2H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-8(2,3)7-5-4-6-9-7/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFNEUAIICKMRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380389 | |

| Record name | 5-tert-butyl-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51269-70-6 | |

| Record name | 5-tert-butyl-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Tert Butyl 3,4 Dihydro 2h Pyrrole and Its Functionalized Derivatives

Stereoselective and Diastereoselective Synthesis of 5-tert-butyl-3,4-dihydro-2H-pyrrole Derivatives

The controlled introduction of stereocenters into the dihydropyrrole ring is crucial for the development of chiral molecules with specific biological activities. Various strategies have been developed to achieve high levels of stereoselectivity and diastereoselectivity.

One-Pot, Multi-Component Approaches for 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic Acid Esters

A novel and efficient one-pot, three-step, four-transformation approach has been developed for the synthesis of highly functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters. nih.govau.dkresearchgate.net This method starts from commercially available and inexpensive starting materials: phenylsulfonylacetonitrile, various aldehydes, and N-(diphenylmethylene)glycine tert-butyl ester. nih.govau.dkresearchgate.net The key advantage of this strategy is the creation of a class of amidines that possess three contiguous stereocenters, achieved in good to high yields and with significant diastereoselectivity. nih.govau.dk

The entire reaction sequence is conducted under metal-free conditions and utilizes benign solvents such as diethyl carbonate and 2-methyl tetrahydrofuran (B95107), highlighting its green chemistry credentials. nih.govau.dk This process has also been successfully scaled up, demonstrating its practical utility for producing these complex heterocyclic compounds. researchgate.net The synthetic utility of the resulting products has been further showcased through subsequent transformations. researchgate.net

Table 1: Substrate Scope in the Synthesis of 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic Acid Esters researchgate.net

| Aldehyde (R) | Yield (%) | Diastereomeric Ratio (dr) |

| 4-Chlorobenzaldehyde | 85 | >20:1 |

| 4-Methylbenzaldehyde | 78 | 15:1 |

| 4-Methoxybenzaldehyde | 82 | >20:1 |

| 2-Naphthaldehyde | 75 | 10:1 |

| Thiophene-2-carboxaldehyde | 68 | 12:1 |

| Cyclohexanecarboxaldehyde | 70 | 8:1 |

Enzymatic Transamination and Cyclization Strategies for 5-Substituted-3,4-dihydro-2H-pyrroles

While specific enzymatic strategies for the direct synthesis of this compound were not detailed in the provided search results, the synthesis of 3,4-dihydro-2H-pyrroles has been achieved through a hydrogenative cyclization of nitro ketones. nih.gov These nitro ketones are readily accessible via a three-component reaction involving a ketone, an aldehyde, and a nitroalkane. nih.gov This approach offers a flexible route to various substitution patterns on the dihydropyrrole ring using a highly active and reusable nickel catalyst. nih.gov Although not explicitly enzymatic, this catalytic method provides a pathway to dihydropyrroles from simple precursors.

Phase-Transfer Catalysis in Enantioselective Alkylation for 5-phenyl-3,4-dihydro-2H-pyrrole Derivatives

An efficient method for the enantioselective synthesis of (2R)-5-phenyl-2-alkylproline tert-butyl esters has been established, which utilizes the phase-transfer catalytic alkylation of tert-butyl-5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate. rsc.orgnih.gov This reaction, conducted in the presence of chiral quaternary ammonium (B1175870) catalysts, yields the desired alkylated products with high enantiomeric excess (up to 97% ee). rsc.orgnih.gov

Subsequent diastereoselective reduction of these alkylated intermediates provides access to chiral 5-phenyl-2-alkylprolines. rsc.orgnih.gov These proline derivatives are valuable as organocatalysts in asymmetric synthesis and as building blocks for biologically active compounds. rsc.orgnih.gov

Table 2: Enantioselective Alkylation of tert-butyl-5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate nih.gov

| Alkylating Agent | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzyl bromide | (S,S)-N-benzylcinchonidinium bromide | 92 | 97 |

| Allyl bromide | (S,S)-N-benzylcinchonidinium bromide | 88 | 95 |

| Ethyl iodide | (S,S)-N-benzylcinchonidinium bromide | 85 | 93 |

| Methyl iodide | (S,S)-N-benzylcinchonidinium bromide | 89 | 96 |

Ring Expansion and Cycloaddition Reactions for this compound Derivatives

Ring-forming reactions provide powerful and atom-economical routes to cyclic structures like dihydropyrroles. Ring expansion and cycloaddition reactions are particularly notable for their ability to construct the pyrrole (B145914) ring system from acyclic or smaller cyclic precursors.

Iodide Ion-Induced Aziridine Ring Expansion for 5-alkyl/aryl/heteroaryl-3,4-dihydro-2H-pyrrole-4,4-dicarboxylates

A novel synthetic methodology has been developed for the synthesis of diethyl 5-alkyl/aryl/heteroaryl substituted 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates. nih.govresearchgate.net This method relies on the iodide ion-induced ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl esters. nih.govresearchgate.net The reaction proceeds under mild conditions and affords the desired pyrroline (B1223166) products in very good to excellent yields. nih.govresearchgate.net

A study of the kinetics of this ring expansion of N-vinyl aziridines revealed the influence of both electronic and steric effects of the substituents on the reaction rate. nih.govresearchgate.net This method provides a versatile route to a range of 5-substituted dihydropyrroles.

Table 3: Iodide Ion-Mediated Ring Expansion of N-Vinylaziridines researchgate.net

| Substituent (R) | Reaction Time (h) | Yield (%) |

| Phenyl | 17.5 | 88 |

| 4-Chlorophenyl | 19 | 82 |

| 4-Methylphenyl | 17 | 90 |

| 2-Thienyl | 22 | 85 |

| 2-Furyl | 20 | 81 |

| Cyclohexyl | 24 | 84 |

[3+2] Cycloaddition Approaches for Dihydropyrroles

The [3+2] cycloaddition reaction is a powerful and versatile method for constructing five-membered heterocyclic rings, including dihydropyrroles. numberanalytics.comuchicago.edu This reaction typically involves the combination of a 1,3-dipole with a dipolarophile. numberanalytics.comuchicago.edu

A chiral phosphoric acid-catalyzed formal [3+2] cycloaddition reaction between azoalkenes and 3-vinylindoles has been established for the highly enantioselective synthesis of 2,3-dihydropyrroles. nih.gov This reaction proceeds smoothly under mild conditions, providing a variety of functionalized 2,3-dihydropyrroles in high yields and with excellent enantioselectivities in a diastereospecific manner. nih.gov A key feature of this approach is the use of azoalkenes as three-atom synthons, which represents a departure from the more common four-atom synthons used in similar cycloadditions. nih.gov

One-Pot Nucleophilic Cyclization for Spiro-3,4-dihydro-2H-pyrroles

A straightforward and efficient one-pot method has been developed for the synthesis of spiro-3,4-dihydro-2H-pyrroles. niscair.res.inrasayanjournal.co.in This tandem reaction involves a nucleophilic cyclization process. The synthesis commences with the Michael addition of Meldrum's acid to α,β-unsaturated ketones in the presence of anhydrous potassium carbonate and a phase transfer catalyst, benzyltriethylammonium chloride, in acetonitrile. niscair.res.inrasayanjournal.co.in This reaction yields a Michael adduct, which is then converted to the corresponding oxime. niscair.res.inrasayanjournal.co.in

The pivotal step involves the treatment of the crude oxime with p-toluenesulfonyl chloride and an excess of an organic base, such as triethylamine, in dry dichloromethane. niscair.res.inrasayanjournal.co.in This treatment directly affords the spiro-3,4-dihydro-2H-pyrrole through a tandem nucleophilic cyclization, bypassing the formation of the tosyloxime intermediate. niscair.res.inrasayanjournal.co.in This methodology has proven effective for synthesizing spiro-heterobicyclic compounds with both alkyl and aryl substitutions on the five-membered heterocyclic ring. niscair.res.inrasayanjournal.co.in However, it was observed that the reaction does not proceed when starting with chalcone, indicating a limitation for diaryl substitutions. niscair.res.inrasayanjournal.co.in The resulting spiro compounds are often crystalline and can be fully characterized by single-crystal X-ray crystallography, confirming the orthogonal nature of the two heterocyclic rings. niscair.res.inrasayanjournal.co.in

| Starting Materials | Reagents and Conditions | Product | Yield |

| Meldrum's acid, α,β-unsaturated ketones | 1. Anhydrous K2CO3, Benzyltriethylammonium chloride, Acetonitrile, 50-60°C, 8-10 hr; 2. Oximation; 3. p-Toluenesulfonyl chloride, excess Et3N, dry CH2Cl2, RT | Spiro-3,4-dihydro-2H-pyrrole derivatives | Good niscair.res.inrasayanjournal.co.in |

Synthesis of Nitroxide Derivatives of this compound

The synthesis of nitroxide derivatives of 3,4-dihydro-2H-pyrroles, particularly those with a 3-oxo functionality, is of interest for their potential applications, including as spin trapping agents. researchgate.net

Synthetic approaches to 3,4-dihydro-2H-pyrrole 1-oxide aldonitrones have been explored. researchgate.net These compounds are of potential interest due to their fluorescent properties and their utility as spin traps. researchgate.net One notable reaction involves the treatment of a substrate containing both a nitro and an azide (B81097) group ortho to an alkyne functionality with a gold(I) or gold(III) catalyst. nih.gov This reaction surprisingly leads to the formation of a 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide, where the nitro group has reacted to form the isatogen (B1215777) structure while the azide moiety remains intact. nih.gov

Three-component domino reactions offer an efficient pathway to highly substituted pyrroles and their dihydro derivatives. rsc.org These processes, often promoted by a Brønsted acid, can rapidly generate molecular complexity from simple starting materials. rsc.org For instance, the reaction of amines, dialkyl acetylenedicarboxylates, and aldehydes can be utilized to synthesize dihydro-2-oxopyrrole derivatives under mild conditions. rsc.org

A notable three-component reaction for the diastereoselective synthesis of 2H-pyrimido[2,1-a]isoquinoline derivatives involves the reaction of a 1,4-dipole, generated from isoquinoline (B145761) and dimethyl acetylenedicarboxylate (B1228247) (DMAD), with N-tosylimines. nih.gov While not directly producing this compound, this illustrates the power of domino reactions in constructing complex heterocyclic systems.

Furthermore, the synthesis of 1,4-dihydropyrrolo[3,2-b]pyrroles has been optimized using iron salts as catalysts. acs.orgnih.gov This method involves the reaction of amines, aldehydes, and diacetyl, and has been successfully applied to sterically hindered primary aromatic amines. acs.orgnih.gov

| Reactants | Catalyst/Promoter | Product | Key Features |

| Amines, Aldehydes, Diacetyl | Iron salts (e.g., Fe(ClO4)3·H2O) | 1,4-Dihydropyrrolo[3,2-b]pyrroles | Applicable to sterically hindered amines. acs.orgnih.gov |

| 1-Azido-2-[(2 nitrophenyl)ethynyl]benzene | AuCl3 or [JohnPhosAuCl]/AgSbF6 | 2-(2-Azidophenyl)-3-oxo-3H-indole 1-oxide | Selective reactivity of the nitro group over the azide. nih.gov |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. nih.govrsc.org This includes the use of environmentally benign solvents, catalysts, and energy sources.

One approach involves the use of a bio-based magnetic nanocatalyst (Fe3O4@nano-cellulose–OPO3H) for the synthesis of highly substituted dihydro-2-oxopyrroles. rsc.org This heterogeneous catalyst is efficient for four-component reactions of amines, dialkyl acetylenedicarboxylates, and aldehydes, offering advantages such as high yields, easy work-up, and catalyst reusability. rsc.org

Another green method is the Barton-Zard reaction for the synthesis of 4-substituted 2,4-dihydrochromeno[3,4-c]pyrroles. nih.gov This reaction utilizes potassium carbonate as a base and ethanol (B145695) as a solvent, which are considered greener alternatives. nih.gov The operational simplicity and scalability of this method make it attractive for creating libraries of these compounds. nih.gov

Furthermore, the synthesis of 3,4-dihydro-2H-pyrroles can be achieved through the hydrogenation and cyclization of nitro ketones, which are accessible from a three-component reaction of a ketone, an aldehyde, and a nitroalkane. nih.gov A highly active and reusable nickel catalyst is key to this general and broad-scope reaction. nih.gov The use of an earth-abundant metal catalyst aligns with green chemistry principles. nih.gov

| Synthetic Approach | Green Aspects | Reactants |

| Four-component reaction | Bio-based, reusable magnetic nanocatalyst (Fe3O4@nano-cellulose–OPO3H). rsc.org | Amines, dialkyl acetylenedicarboxylates, aldehydes. rsc.org |

| Barton-Zard reaction | Use of K2CO3 as a base and ethanol as a solvent. nih.gov | 3-Nitro-2H-chromenes, ethyl isocyanoacetate. nih.gov |

| Hydrogenative Cyclization | Use of a reusable, earth-abundant nickel catalyst. nih.gov | Ketones, aldehydes, nitroalkanes (to form nitro ketones). nih.gov |

Mechanistic Investigations and Reactivity of 5 Tert Butyl 3,4 Dihydro 2h Pyrrole Core Structures

Fundamental Reaction Pathways of 5-tert-butyl-3,4-dihydro-2H-pyrrole Derivatives

The oxidation of 3-oxo-3,4-dihydro-2H-pyrrole 1-oxides, which are precursors to certain this compound derivatives, can lead to a variety of products depending on the reaction conditions and the substituents present on the pyrrole (B145914) ring. For instance, enaminonitrone derivatives of this system are unstable in the presence of air at room temperature. They can undergo oxidation to form 3-imino-4-oxo-3,4-dihydro-2H-pyrrole 1-oxides, which are then susceptible to hydrolysis by atmospheric moisture to yield 3,4-dioxo-3,4-dihydro-2H-pyrrole 1-oxides. nih.gov This reactivity highlights the susceptibility of the dihydropyrrole ring to oxidative transformations, particularly when functionalized with electron-donating groups.

Dimerization is another significant reaction pathway for pyrrole derivatives, often proceeding through oxidative mechanisms. While direct studies on the dimerization of this compound are not extensively detailed, related studies on other pyrrole systems provide insight into potential pathways. For example, the oxidation of some alkylpyrroles with molecular oxygen can result in the formation of dimers where the aromatic rings remain intact. nih.gov In other cases, such as the oxidation of 2,5-diphenylpyrrole with potassium dichromate, a variety of dimeric and trimeric products can be formed, involving coupling at different positions on the pyrrole ring. rsc.org These oxidative dimerization reactions often proceed through radical or radical cation intermediates. nih.govacs.org

The table below summarizes the types of oxidation products observed in related pyrrole systems.

| Starting Material | Oxidizing Agent | Major Products | Reference |

| Enaminonitrone of a 3-oxo-3,4-dihydro-2H-pyrrole 1-oxide | Air | 3,4-Dioxo-3,4-dihydro-2H-pyrrole 1-oxide | nih.gov |

| Alkylpyrroles | Molecular Oxygen | Dimers with intact aromatic rings | nih.gov |

| 2,5-Diphenylpyrrole | Potassium Dichromate | Dimers, trimers, and tetracyclic compounds | rsc.org |

| 3-Aminothieno[2,3-b]pyridine-2-carboxamides | Sodium Hypochlorite | Oxidative dimerization products | nih.govacs.org |

The reduction of the this compound core structure provides a direct route to the corresponding saturated pyrrolidine (B122466) derivatives. This transformation is significant as pyrrolidines are prevalent structural motifs in a vast array of natural products and pharmaceuticals. The imine functionality within the dihydropyrrole ring is readily susceptible to reduction by various reagents.

Commonly employed methods for this reduction include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or the use of chemical reducing agents like sodium borohydride (B1222165) (NaBH₄). researchgate.net For example, the reduction of the imino group in 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters, followed by cyclization, leads to the formation of pyroglutamate (B8496135) entities in high yields. researchgate.netresearchgate.net The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction, particularly when chiral centers are present in the molecule.

The synthesis of pyrrolidines from γ-nitro ketones through reductive cyclization is another relevant pathway. researchgate.net This method involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization with the ketone to form the dihydropyrrole, which can be further reduced to the pyrrolidine. The use of catalysts like Raney nickel has been explored for this transformation. researchgate.net

The table below presents examples of reduction reactions leading to pyrrolidine derivatives.

| Starting Material | Reducing Agent/Catalyst | Product | Reference |

| 5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters | Not specified | Pyroglutamate entities | researchgate.netresearchgate.net |

| γ-Nitro ketones | Raney Nickel | Substituted pyrrolidines | researchgate.net |

| 2,2-Dialkyl-3,5-diarylpyrrolidines (for synthesis of 2H-pyrroles) | DDQ (for oxidation, not reduction) | 2H-Pyrroles | researchgate.net |

Nucleophilic substitution reactions on the dihydropyrrole ring are less common than on aromatic pyrroles, as the ring is not electron-deficient enough to readily undergo SNAr reactions. wikipedia.orglibretexts.org However, the presence of activating groups or specific reaction conditions can facilitate such transformations.

For instance, in the presence of oxygen, some alkylpyrroles can undergo nucleophilic substitution. nih.gov The proposed mechanism involves the formation of a complex between the pyrrole and triplet oxygen, followed by electron transfer to generate a pyrrolylmethyl intermediate that can react with nucleophiles. nih.gov With 2-mercaptoethanol (B42355) as the nucleophile, substitution occurs at the 3-position of the pyrrole ring. nih.gov

The introduction of strong electron-withdrawing groups, such as a nitro group, can activate the ring towards nucleophilic attack. rsc.org While direct examples on the this compound system are scarce, this principle is well-established in aromatic chemistry and could potentially be applied to appropriately substituted dihydropyrrole derivatives.

The table below provides an overview of nucleophilic substitution on related pyrrole systems.

| Pyrrole Derivative | Nucleophile | Key Observation | Reference |

| Alkylpyrroles | 2-Mercaptoethanol (in the presence of O₂) | Substitution at the 3-position | nih.gov |

| 2,5-Dinitro-1-methylpyrrole | Piperidine (B6355638), Methoxide | Nucleophilic aromatic substitution occurs under mild conditions | rsc.org |

Organometallic Reagent Interactions and Enolate Chemistry of this compound Precursors

The interaction of organometallic reagents with precursors of this compound, particularly 3-oxo-3,4-dihydro-2H-pyrrole 1-oxides, is a powerful tool for the synthesis of functionalized pyrrolidine derivatives. nih.gov Treatment of these 3-oxo nitrones with organometallic reagents like Grignard reagents or organolithium compounds leads to the formation of enolate salts. nih.gov These enolates can then react with a second equivalent of the organometallic reagent via nucleophilic addition to the nitrone carbon. nih.gov

For example, while the addition of ethylmagnesium bromide to 5-(tert-butyl)-2,2-diethyl-3-oxo-3,4-dihydro-2H-pyrrole 1-oxide was found to be unreactive, the same substrate readily reacted with butyllithium. nih.gov Quenching this reaction with water under aerobic conditions afforded the corresponding nitroxide. nih.gov This highlights the influence of the organometallic reagent's reactivity.

The enolate intermediates formed in these reactions are key for further synthetic transformations. Their chemistry allows for the introduction of a wide range of substituents at the 2-position of the pyrrolidine ring, leading to sterically hindered and functionally diverse molecules.

The table below summarizes the interactions of organometallic reagents with a 3-oxo-3,4-dihydro-2H-pyrrole 1-oxide.

| 3-Oxo Nitrone Derivative | Organometallic Reagent | Outcome | Reference |

| 5-(tert-butyl)-2,2-diethyl-3-oxo-3,4-dihydro-2H-pyrrole 1-oxide | EtMgBr | No reaction | nih.gov |

| 5-(tert-butyl)-2,2-diethyl-3-oxo-3,4-dihydro-2H-pyrrole 1-oxide | BuLi | Nucleophilic addition to form a nitroxide after workup | nih.gov |

Cascade and Tandem Reactions Involving this compound Intermediates

This compound and its derivatives can serve as key intermediates in cascade and tandem reactions, allowing for the rapid construction of complex molecular frameworks from simple starting materials. These multi-step, one-pot processes are highly efficient and atom-economical.

A prominent example of a cascade reaction involving dihydropyrrole intermediates is the sequence of Knoevenagel condensation followed by a Michael addition. This strategy is often employed for the synthesis of highly functionalized pyrrolidine and pyrrole derivatives.

In one approach, a Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound, such as phenylsulfonylacetonitrile, generates an α,β-unsaturated system. researchgate.net This intermediate then undergoes a Michael addition with a glycine (B1666218) derivative. researchgate.net Subsequent intramolecular cyclization leads to the formation of a 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid ester. researchgate.netresearchgate.net This one-pot strategy can generate molecules with multiple contiguous stereocenters with good diastereoselectivity. researchgate.net

Another variation involves the Knoevenagel condensation of aldehydes with Meldrum's acid, followed by a Michael-type addition of an isocyanide. mdpi.com This sequence can lead to the formation of various heterocyclic structures. While not directly forming a this compound, the underlying principles of Knoevenagel condensation followed by a conjugate addition are central to the synthesis of related five-membered nitrogen heterocycles.

The table below outlines a cascade reaction sequence for the synthesis of functionalized dihydropyrroles.

| Reaction Sequence | Starting Materials | Intermediate | Final Product | Reference |

| Knoevenagel Condensation, Michael Addition, Cyclization | Phenylsulfonylacetonitrile, Aldehyde, N-(diphenylmethylene)glycine tert-butyl ester | α,β-Unsaturated system, Michael adduct | 5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid ester | researchgate.netresearchgate.net |

Hydrolysis Pathways of Imino and Enaminone Intermediates

The hydrolysis of imino and enaminone functionalities within dihydro-2H-pyrrole structures represents a key transformation, providing access to valuable synthetic intermediates such as glutamate (B1630785) surrogates and keto compounds. These reactions typically proceed under acidic conditions, where the protonation of the nitrogen atom facilitates nucleophilic attack by water.

In the context of substituted 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters, the hydrolysis of the imino group is a direct pathway to producing pyroglutamate precursors. researchgate.net The process can be carried out effectively in a biphasic system, for instance, using aqueous hydrochloric acid in a solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF). researchgate.net The acidic medium catalyzes the conversion of the imine to a carbonyl group, a fundamental reaction in organic synthesis. researchgate.net

Enaminone intermediates, which are tautomers of iminoketones, also undergo transformations under acidic catalysis. mdpi.com A plausible reaction pathway involves the tautomerization of the enaminone to an iminoketone intermediate in the presence of an acid, such as acetic acid. mdpi.com This is followed by intramolecular nucleophilic addition and subsequent bond cleavage. mdpi.com While not a simple hydrolysis to a ketone, this demonstrates the reactivity of the enaminone moiety under acidic conditions, leading to significant structural reorganization. The initial step in these proposed mechanisms often involves the Michael addition of an amine to an ynone to generate the enaminone intermediate in the first place. mdpi.com

Catalytic Transformations of this compound Systems

Catalytic methods play a crucial role in the synthesis and functionalization of dihydropyrrole systems, offering efficient and selective pathways for molecular modification. These transformations include both transition metal-catalyzed and metal-free approaches.

Transition Metal-Catalyzed Oxidations (e.g., Allylic Oxidation)

The allylic oxidation of cyclic enamides like this compound is a powerful method for introducing a carbonyl group at the C-4 position, yielding substituted 2,3-dihydro-4-piperidones. orgsyn.org This transformation is efficiently catalyzed by transition metal complexes, with dirhodium(II) caprolactamate, [Rh₂(cap)₄], being a particularly effective catalyst. orgsyn.orgnih.gov The reaction typically employs tert-butyl hydroperoxide (TBHP), often as a 70% aqueous solution, as the terminal oxidant. nih.gov

The general mechanism involves the catalyst activating TBHP to form a tert-butylperoxy radical. orgsyn.orgnih.gov This radical selectively abstracts a hydrogen atom from the allylic position (C-4) of the dihydropyrrole ring. orgsyn.orgnih.gov The resulting heteroatom-stabilized allylic radical then reacts further, ultimately forming the enone product. orgsyn.orgnih.gov The use of [Rh₂(cap)₄] is advantageous due to its low oxidation potential and high turnover rates, allowing for low catalyst loadings (as low as 0.25 mol%) under mild conditions. orgsyn.orgnih.gov While other catalysts can be used, they often result in lower product yields. nih.gov

| Catalyst System | Substrate Type | Product | Key Features | Yield |

| [Rh₂(cap)₄] / TBHP | Cyclic Enamides | 2,3-Dihydro-4-piperidones | Mild conditions, low catalyst loading (0.25-1 mol%), uses aqueous TBHP. orgsyn.orgnih.gov | Good nih.gov |

| Co(OAc)₂ / TBHP | Enone | Enedione | Competitive with Rh₂(cap)₄ for some substrates. orgsyn.org | Varies orgsyn.org |

| CuI / TBHP | Enone | Enedione | Can be superior to Rh₂(cap)₄ for certain enone oxidations. orgsyn.org | Varies orgsyn.org |

Metal-Free Catalytic Systems in Dihydropyrrole Synthesis and Functionalization

Metal-free catalytic systems provide environmentally benign alternatives for the synthesis and functionalization of dihydropyrroles. These methods often rely on the use of organocatalysts or the inherent reactivity of reagents under specific conditions.

A notable example is the one-pot, three-component synthesis of highly functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters. researchgate.net This approach starts from commercially available materials and operates under metal-free conditions, using an organic base like N,N-diisopropylethylamine (DIPEA) in benign solvents such as diethyl carbonate and 2-methyltetrahydrofuran. researchgate.net This strategy showcases the ability to construct the dihydropyrrole ring with multiple stereocenters in good yield and diastereoselectivity without the need for a metal catalyst. researchgate.net

Furthermore, the functionalization of related heterocyclic systems can be achieved using acid catalysis. For instance, enaminone intermediates can undergo acid-catalyzed C-C bond cleavage reactions in a metal- and oxidant-free process to yield other heterocyclic structures like 3,4-dihydroquinazolines. mdpi.com In a different context, the HBr generated as a by-product during a Hantzsch-type pyrrole synthesis has been utilized in a continuous flow system to achieve the in situ hydrolysis of tert-butyl esters, demonstrating a clever use of reaction by-products for catalytic functionalization. nih.gov

| Catalyst/Reagent | Transformation | Substrate(s) | Key Features |

| DIPEA | One-pot synthesis of 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylates | Phenylsulfonylacetonitrile, aldehydes, N-(diphenylmethylene)glycine tert-butyl ester | Metal-free, uses benign solvents, good yields and diastereoselectivity. researchgate.net |

| Acetic Acid (HOAc) | C-C bond cleavage of enaminone intermediates | Enaminones derived from 2-(aminomethyl)anilines and ynones | Metal- and oxidant-free, leads to 3,4-dihydroquinazolines. mdpi.com |

| HBr (in situ) | Hydrolysis of tert-butyl esters | Pyrrole-3-carboxylic acid tert-butyl esters | Continuous flow synthesis, utilizes reaction by-product as catalyst. nih.gov |

Advanced Spectroscopic and Structural Elucidation Studies of 5 Tert Butyl 3,4 Dihydro 2h Pyrrole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of 5-tert-butyl-3,4-dihydro-2H-pyrrole. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of a this compound derivative, the tert-butyl group typically exhibits a sharp, intense singlet signal due to the magnetic equivalence of its nine protons. The protons on the pyrroline (B1223166) ring give rise to more complex signal patterns, often multiplets, due to spin-spin coupling between adjacent non-equivalent protons. The chemical shifts of these protons are influenced by their proximity to the nitrogen atom and the double bond within the ring. For instance, in some derivatives, aromatic protons can appear in the range of δ 8.554-6.797 ppm. researchgate.net

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atom of the tert-butyl group and the quaternary carbon to which it is attached have characteristic chemical shifts. The sp² hybridized carbons of the C=N bond in the dihydropyrrole ring resonate at a lower field (higher ppm) compared to the sp³ hybridized carbons of the saturated positions. For example, sp² aromatic carbons can show signals in the range of 169.92-112.63 ppm. researchgate.net The specific chemical shifts can be influenced by the solvent used for the NMR measurement. carlroth.com

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| tert-Butyl Protons | ~1.3 | ~29 |

| C(CH₃)₃ | - | ~50 |

| Ring Protons | Variable multiplets | - |

| Ring Carbons (sp³) | - | Variable |

| Ring Carbons (sp²) | - | Variable |

| Note: Specific chemical shifts can vary depending on the full molecular structure and solvent. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. In the context of this compound derivatives, the most characteristic absorption band is that of the C=N (imine) stretching vibration. This typically appears in the region of 1650-1550 cm⁻¹. The C-H stretching vibrations of the tert-butyl group and the pyrroline ring are observed in the 3000-2850 cm⁻¹ region. scielo.org.za The absence of a strong, broad absorption in the 3500-3200 cm⁻¹ region would indicate the absence of an N-H bond, confirming the 2H-pyrrole structure. scielo.org.za

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons. uoanbar.edu.iq The dihydropyrrole ring contains a C=N chromophore which gives rise to electronic transitions in the UV region. Pyrrole (B145914) itself has absorption bands around 250 nm and 287 nm, which are attributed to π-π* transitions. researchgate.net The presence of the tert-butyl group and other substituents can cause a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift of these absorption maxima. The intensity of these absorptions can also be affected. uoanbar.edu.iq These transitions, often π → π* and n → π*, are characteristic of unsaturated systems. uoanbar.edu.iqunl.pt

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (HRMS, ESI-TOF)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uk High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) and time-of-flight (TOF) analysis, can provide highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov

The molecular ion peak (M⁺) in the mass spectrum of this compound will correspond to its molecular weight. A common fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (CH₃•), resulting in a prominent peak at M-15. researchgate.net Another characteristic fragmentation is the loss of the entire tert-butyl group, leading to a peak at M-57. libretexts.org The fragmentation of the dihydropyrrole ring itself can lead to a series of smaller fragment ions, providing further clues about the molecule's structure. libretexts.org For amines, the molecular ion peak is typically an odd number. libretexts.org

Table 2: Common Fragmentation Patterns for this compound Derivatives in Mass Spectrometry.

| Fragment Ion | Mass Loss | Description |

| [M - 15]⁺ | 15 | Loss of a methyl radical from the tert-butyl group |

| [M - 57]⁺ | 57 | Loss of the tert-butyl group |

| Various | - | Fragmentation of the dihydropyrrole ring |

X-ray Crystallography for Absolute Configuration and Conformational Analysis

The crystal structure would reveal the puckering of the dihydropyrrole ring and the orientation of the bulky tert-butyl group relative to the ring. This information is crucial for understanding the steric and electronic properties of the molecule, which in turn influence its reactivity and interactions with other molecules.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

For chiral derivatives of this compound, it is often necessary to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. nih.gov

In chiral HPLC, a chiral stationary phase (CSP) is used to separate the enantiomers of a racemic mixture. sigmaaldrich.com The two enantiomers interact differently with the CSP, leading to different retention times and thus their separation into two distinct peaks in the chromatogram. sigmaaldrich.com The ratio of the areas of these two peaks can be used to calculate the enantiomeric excess. The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation. sigmaaldrich.com For some pyrroline derivatives, capillary electrophoresis with a chiral selector has also been successfully employed for enantiodiscrimination. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Nitroxide Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically used to study species that have unpaired electrons, such as radicals. If the this compound derivative is converted into a stable nitroxide radical (by oxidation of a corresponding N-hydroxy precursor), EPR spectroscopy becomes an essential tool for its characterization.

The EPR spectrum of a nitroxide radical provides information about the environment of the unpaired electron. The hyperfine coupling constant, particularly with the ¹⁴N nucleus, is a key parameter that is sensitive to the polarity of the local environment and the geometry of the nitroxide group. The presence of the bulky tert-butyl group can influence the rotational dynamics of the nitroxide, which can also be studied by analyzing the lineshapes in the EPR spectrum. researchgate.net

Computational Chemistry and Theoretical Modeling of 5 Tert Butyl 3,4 Dihydro 2h Pyrrole

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. It is particularly effective for studying reaction mechanisms and calculating the energetics of different chemical pathways. For derivatives of 2H-pyrrole, DFT can elucidate the thermodynamics and kinetics of reactions such as cycloadditions, protonations, and rearrangements. researchgate.netresearchgate.netmdpi.com

DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates. For instance, in cycloaddition reactions involving pyrroline-type structures, DFT can determine whether the reaction proceeds through a concerted or stepwise mechanism by comparing the activation energies of the respective pathways. pku.edu.cn The B3LYP hybrid functional is a commonly used DFT method that provides accurate results for a wide range of organic molecules. mdpi.com

Studies on related heterocyclic systems demonstrate that DFT can predict the most likely sites for electrophilic or nucleophilic attack by calculating reactivity descriptors. nih.gov For 5-tert-butyl-3,4-dihydro-2H-pyrrole, DFT could be used to model its participation in [3+2] cycloadditions, a common reaction for such systems, by calculating the activation barriers and reaction energies, thus predicting product distributions and reaction feasibility.

Table 1: Illustrative DFT-Calculated Energetics for a Hypothetical Reaction of a 2H-Pyrrole Derivative

| Reaction Pathway | Rate-Determining Step | Activation Free Energy (kcal/mol) | Overall Reaction Energy (kcal/mol) |

| Concerted [3+2] Cycloaddition | Single Transition State | 20.5 | -15.2 |

| Stepwise Pathway A (via Zwitterion) | Formation of Intermediate | 25.1 | -15.2 |

| Stepwise Pathway B (via Diradical) | Formation of Intermediate | 28.7 | -15.2 |

Note: This table is illustrative and represents the type of data generated from DFT studies on similar cycloaddition reactions. The values are hypothetical.

Molecular Dynamics and Conformational Analysis of this compound Derivatives

The three-dimensional shape and flexibility of a molecule are critical to its function. Molecular dynamics (MD) simulations and conformational analysis are used to explore the accessible shapes (conformations) of a molecule and their relative stabilities. The pyrrolidine (B122466)/pyrroline (B1223166) ring is not planar and can adopt various puckered conformations, often described as "endo" or "exo". nih.gov

For this compound, the bulky tert-butyl group at the C5 position is expected to significantly influence the conformational landscape of the five-membered ring. MD simulations can model the molecule's movement over time, revealing the preferred ring pucker and the rotational freedom of the tert-butyl group. Such studies on substituted prolines show that bulky substituents sterically favor specific puckered states to minimize unfavorable interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Simulations for Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful computational techniques in drug discovery used to predict the biological activity of compounds and understand their mechanism of action. youtube.com

QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their measured biological activity. neliti.comuran.ua This is achieved by calculating various molecular descriptors (e.g., lipophilicity (logP), volume, surface area, electronic properties) and finding a statistical relationship with activity. uran.ua For a series of this compound analogs, a QSAR study could identify the key structural features that enhance a desired biological effect, such as antifungal or anti-inflammatory activity, which has been explored in related pyrroline derivatives. nih.govnih.gov

Molecular Docking simulates the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein or enzyme. nih.gov The simulation predicts the preferred binding orientation and affinity of the ligand within the protein's active site. Docking studies on pyrrole (B145914) and pyrrolidine derivatives have been used to elucidate their inhibitory mechanisms against targets like α-glucosidase, Myeloid cell leukemia-1 (Mcl-1), and cyclooxygenase (COX). nih.govtandfonline.comucsd.edu For this compound, docking could screen for potential protein targets and predict binding modes, highlighting key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. nih.govmdpi.com

Table 2: Example of a QSAR Model for Diuretic Activity in Pyrroloquinoline Derivatives

| Activity (Urine Volume) | Correlated Descriptors | Model Equation |

| Diuretic Effect | LogP (Lipophilicity), Dipole Moment, Molecular Volume, Surface Area | Vol = a∙(logP) + b∙(Dipole) - c∙(Volume) - d∙(Surface Area) + const. |

Source: Adapted from findings on tricyclic quinoline (B57606) derivatives, illustrating the principle of QSAR modeling. uran.ua

Table 3: Illustrative Molecular Docking Results for a Pyrrole Derivative against a Protein Target

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Derivative A | -9.3 | TYR 355, ARG 120 | Hydrogen Bond, π-π Stacking |

| Derivative B | -8.1 | VAL 523, LEU 352 | Hydrophobic Interaction |

| Reference Inhibitor | -10.2 | TYR 355, ARG 120, SER 530 | Hydrogen Bond, Hydrophobic |

Note: This table is a generalized example based on docking studies of various heterocyclic inhibitors. ucsd.edumdpi.com

Theoretical Prediction of Chemical Behavior and Stability for this compound Analogs

Theoretical methods are invaluable for predicting the intrinsic chemical behavior and stability of new molecules before they are synthesized. 2H-pyrroles are known to be nonaromatic and thermodynamically less stable than their aromatic 1H-pyrrole counterparts, which can make their synthesis and handling challenging. researchgate.net

Computational models can predict the relative stability of various analogs of this compound. By calculating thermodynamic properties such as the heat of formation or Gibbs free energy, one can compare the stability of derivatives with different substituents. For example, adding electron-withdrawing or electron-donating groups can significantly alter the electronic structure and stability of the pyrroline ring. nih.gov

Furthermore, DFT can be used to predict sites of reactivity within a molecule using concepts like Fukui functions, which indicate the propensity of an atomic site to undergo nucleophilic, electrophilic, or radical attack. nih.gov This allows for the theoretical prediction of how an analog might react under different chemical conditions. Such studies can also predict key properties like proton affinity and ionization energy, which are crucial for understanding a molecule's potential as, for example, an antioxidant. nih.gov This predictive power guides the design of new analogs with enhanced stability or desired reactivity profiles.

Applications of 5 Tert Butyl 3,4 Dihydro 2h Pyrrole and Its Derivatives in Specialized Fields

Medicinal Chemistry and Pharmaceutical Development

The dihydropyrrole scaffold is a versatile building block, enabling the development of a wide range of compounds with significant potential in pharmaceutical applications. Its ability to serve as a constrained dipeptide mimetic and a key synthetic intermediate has been widely exploited.

Design of Enzyme Inhibitors and Peptidomimetics Incorporating Dihydropyrrole Scaffolds

The structural rigidity and defined stereochemistry of the dihydropyrrole ring make it an excellent scaffold for designing peptidomimetics and enzyme inhibitors. nih.govnih.gov Peptidomimetics are molecules that mimic the structure and function of peptides but possess improved properties such as enhanced stability against proteolytic degradation and better oral bioavailability. researchgate.net The dihydropyrrole framework can be used to replace specific peptide bonds, thereby constraining the conformational flexibility of a peptide chain and locking it into a bioactive conformation. This approach has been instrumental in developing inhibitors for various enzymes, including proteases.

One notable area of research is the development of inhibitors for matrix metalloproteinases (MMPs), a family of enzymes involved in tissue remodeling and implicated in diseases like cancer and arthritis. nih.gov Rational drug design, based on the crystal structures of MMPs, has led to the creation of potent inhibitors. nih.gov Dihydropyrrole-based scaffolds can be functionalized to present key chemical groups that interact with the active site of these enzymes, mimicking the binding of natural substrates. For instance, libraries of heterocyclic compounds, including those with piperazine-related structures like diketopiperazines, have been synthesized and evaluated, leading to the identification of potent MMP inhibitors with IC50 values in the nanomolar range. nih.gov

The design of these peptidomimetics often involves a biophysical approach, where a hypothesis about the bioactive conformation of a peptide is used to design a scaffold that can correctly position the necessary chemical moieties for biological activity. nih.gov The dihydropyrrole ring serves as such a scaffold, providing a rigid core upon which various side chains can be appended to interact with specific enzyme pockets. nih.gov

Role as Pharmaceutical Intermediates and Precursors (e.g., in Nebivolol Hydrochloride Synthesis)

The 3,4-dihydro-2H-pyrrole moiety and its derivatives are crucial intermediates in the synthesis of complex pharmaceutical compounds. Their chemical reactivity allows for further elaboration into more complex molecular architectures. A prominent example is their role in the synthesis of Nebivolol, a highly selective beta-1 adrenergic receptor blocker used for treating hypertension. google.comgoogle.com

Investigation of Therapeutic Potential in Diseases (e.g., Cancer, Neurological Disorders)

Derivatives of pyrrole (B145914) and its partially saturated forms like dihydropyrrole have demonstrated significant therapeutic potential across a range of diseases, most notably in oncology and neurology. nih.govresearchgate.net

Cancer: Pyrrole derivatives have emerged as promising anticancer agents due to their ability to inhibit key signaling pathways involved in tumor growth and proliferation. ijper.orgnih.gov Many pyrrole-containing compounds act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell survival and angiogenesis. nih.govresearchgate.net For example, specific pyrrole derivatives have been synthesized that competitively inhibit both EGFR and VEGFR, leading to pro-apoptotic (cell death-inducing) and anti-inflammatory effects in cancer models. nih.govresearchgate.net

Research has shown that the substitution pattern on the pyrrole ring is critical for activity. Studies on 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles revealed that certain derivatives exhibit potent and selective antiproliferative activity against various human cancer cell lines, including lung, colon, and breast cancer. mdpi.com The presence of a nitrile group at position 2 was found to be important for the observed biological activity. mdpi.com

Table 1: Antiproliferative Activity of Selected Dihydropyrrole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| trans-4k | A549 (Lung) | 5.6 | > 42.3 |

| cis-4m | MDA-MB-231 (Breast) | 12.1 | 14.7 |

| cis-4m | HT-29 (Colon) | 19.6 | 8.86 |

| cis-4m | H1299 (Lung) | 25.4 | 6.68 |

Data sourced from studies on 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles. mdpi.com The Selectivity Index (SI) is the ratio of the cytotoxic concentration in normal cells to that in cancer cells, with higher values indicating greater selectivity for cancer cells.

Neurological Disorders: In the context of neurological disorders, pyrrole derivatives are being investigated for their ability to modulate neurotransmitter systems. smolecule.comchemimpex.com A key area of focus is the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—which are enzymes that break down the neurotransmitter acetylcholine. nih.govnih.gov The inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. nih.gov Studies have identified pyrrole derivatives with a 1,3-diaryl-pyrrole skeleton that show selective and potent inhibition of BChE, with activity comparable to the established drug donepezil. nih.govnih.gov This selectivity is significant as the levels of BChE increase relative to AChE during the progression of Alzheimer's disease. nih.gov

Biological Activity and Biochemical Pathway Modulation

The inherent chemical properties of the dihydropyrrole ring and its derivatives make them effective modulators of various biological and biochemical pathways, leading to a broad spectrum of biological activities.

Antibacterial Efficacy Studies of Pyrrole Derivatives

The search for new antibacterial agents to combat rising antimicrobial resistance is a global health priority. Pyrrole-containing compounds, both from natural sources and synthetic origins, have shown considerable promise in this area. nih.gov Pyrrole derivatives are known to exhibit activity against a variety of bacterial strains. smolecule.com

Natural alkaloids containing the pyrrole motif, such as those isolated from marine sponges, have provided inspiration for the design of new antibacterial compounds. nih.gov For example, synthetic analogs of the dibromo pyrrole spermidine (B129725) alkaloid pseudoceratine have been developed, with some showing antibacterial activity equal to or greater than the natural product. nih.gov Structure-activity relationship (SAR) studies have highlighted that features such as dihalogenation on the pyrrole ring are important for potent antibacterial effects, particularly against Gram-positive bacteria. nih.gov

Table 2: Antibacterial Activity of Selected Pyrrole-derived Alkaloids

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Phallusialide A | MRSA (Gram-positive) | 32 |

| Phallusialide A | Escherichia coli (Gram-negative) | 64 |

| Phallusialide B | MRSA (Gram-positive) | 32 |

| Phallusialide B | Escherichia coli (Gram-negative) | 64 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium. Data sourced from studies on alkaloids derived from Micromonospora sp. nih.gov

Neuropharmacological Investigations and Neurotransmitter Modulation

As mentioned previously, the modulation of neurotransmitter systems is a key aspect of the neuropharmacological potential of pyrrole derivatives. Their most studied effect in this domain is the inhibition of cholinesterases. nih.govnih.gov By preventing the breakdown of acetylcholine, these compounds increase its availability in the synaptic cleft, which can help to improve cognitive function in conditions like Alzheimer's disease. nih.gov

Kinetic studies have been performed to understand how these molecules interact with their target enzymes. For instance, some 1,3-diaryl-pyrrole derivatives have been shown to inhibit BChE through a mixed competitive mode of action, indicating that they can bind to both the free enzyme and the enzyme-substrate complex. nih.govresearchgate.net This detailed mechanistic understanding is crucial for the rational design of more potent and selective inhibitors for therapeutic use. researchgate.net

Table 3: Cholinesterase Inhibitory Activity of Selected Pyrrole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Inhibition Mode |

|---|---|---|---|

| 3o | BChE | 1.71 ± 0.087 | - |

| 3p | BChE | 1.96 ± 0.13 | Mixed Competitive |

| 3s | BChE | 5.37 ± 0.32 | - |

IC50 represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Data sourced from studies on 1,3-diaryl-pyrrole derivatives. nih.gov

Biomarker Identification in Metabolic Pathways (e.g., Proline Metabolism)

The dihydropyrrole core is fundamental to understanding certain inborn errors of metabolism, particularly those involving the amino acid proline. The compound (S)-1-pyrroline-5-carboxylate (P5C), also known as 3,4-dihydro-2H-pyrrole-2-carboxylic acid, is a key intermediate in both the synthesis and breakdown of proline. wikipedia.org Its concentration in bodily fluids is a critical biomarker for diagnosing specific metabolic disorders, most notably Hyperprolinemia Type II. medlineplus.govrarediseases.org

Proline metabolism involves a delicate balance of synthesis and degradation. In the degradative pathway, proline is converted to P5C by the enzyme proline dehydrogenase. Subsequently, P5C is converted to glutamate (B1630785) by the enzyme 1-pyrroline-5-carboxylate dehydrogenase, which is encoded by the ALDH4A1 gene. nih.govmetabolicsupportuk.orgwikipedia.org A deficiency in this enzyme leads to Hyperprolinemia Type II, a rare metabolic disorder characterized by a significant buildup of both proline and P5C in the blood and urine. medlineplus.govrarediseases.orgmetabolicsupportuk.org The accumulation of P5C is the definitive diagnostic marker that distinguishes Type II from Hyperprolinemia Type I, where a deficiency in proline dehydrogenase leads to elevated proline levels but not P5C. nih.gov

The elevated P5C levels in Hyperprolinemia Type II can lead to more severe clinical manifestations than in Type I, including seizures and intellectual disability. medlineplus.govmetabolicsupportuk.orgnih.gov Therefore, the accurate detection of P5C, a direct derivative of the 3,4-dihydro-2H-pyrrole ring, is essential for differential diagnosis and understanding the pathophysiology of the disease. nih.gov Recent research has focused on identifying further P5C-derived biomarkers to enhance diagnostic precision. nih.gov

| Disorder | Deficient Enzyme | Key Accumulated Biomarker(s) | Clinical Significance |

| Hyperprolinemia Type I | Proline Dehydrogenase | Proline | Often asymptomatic, though some individuals may exhibit neurological issues. medlineplus.govmetabolicsupportuk.org |

| Hyperprolinemia Type II | 1-Pyrroline-5-Carboxylate (P5C) Dehydrogenase | Proline and P5C | More likely to be associated with seizures and intellectual disability; P5C is the distinguishing biomarker. medlineplus.govrarediseases.orgmetabolicsupportuk.org |

Advanced Materials Science and Industrial Applications of Dihydropyrrole-Containing Compounds

The dihydropyrrole scaffold is a precursor to pyrrole, the monomer used to produce polypyrrole (PPy), a well-known conducting polymer. nih.gov Conducting polymers are organic materials with a conjugated structure of alternating single and double bonds that allows for electronic conductivity, a property that makes them valuable in a wide range of applications. nih.gov PPy, in particular, is noted for its high conductivity, good environmental stability, and biocompatibility. mdpi.com

These properties have led to the application of PPy and its derivatives in several areas of materials science:

Conducting Polymers and Electrochromic Devices: PPy films can be synthesized electrochemically, and their conductivity can be controlled through redox switching. nih.gov This ability to change properties upon electrical stimulation is exploited in applications like "smart windows," where the optical properties of a material can be altered. pau.edu.tr Functionalized polymers derived from 2,5-di(2-thienyl)pyrrole (TPTP) have been shown to have high optical contrast values, making them suitable for such electrochromic devices. pau.edu.tr

Biomaterials and Sensors: The biocompatibility of PPy makes it an attractive material for biomedical applications, including as a substrate for tissue and cell support. nih.govmdpi.com Its conductive nature allows it to function as an electrically addressable interface. Furthermore, the ability to functionalize the polymer backbone with groups like thiols and amines opens up possibilities for its use in metal sensors and biosensors. mdpi.compau.edu.tr

Organic Field-Effect Transistors (OFETs): Derivatives of dihydropyrrole are used to create advanced organic semiconductor materials for electronics. For instance, polymers based on diketopyrrolopyrrole (DPP), which can be synthesized from pyrrole-based precursors, are used as carrier transport materials in OFETs. mdpi.com Strategies such as acceptor dimerization in these polymers help to enhance planarity and rigidity, which facilitates efficient charge transport and improves device performance. mdpi.com

| Material Class | Core Structure | Key Properties | Applications |

| Conducting Polymers | Polypyrrole (from pyrrole) | High conductivity, environmental stability, biocompatibility. mdpi.com | Biosensors, actuators, electrochromic "smart windows". nih.govpau.edu.tr |

| Organic Semiconductors | Diketopyrrolopyrrole (DPP) Derivatives | High charge carrier mobility, structural planarity, strong electron-withdrawing nature. mdpi.com | Organic Field-Effect Transistors (OFETs). mdpi.com |

Building Blocks in Complex Organic Molecule Synthesis

The 3,4-dihydro-2H-pyrrole ring is a versatile and valuable building block in organic synthesis, providing access to a wide array of more complex molecular architectures, particularly nitrogen-containing heterocycles. beilstein-journals.orgnih.gov Its utility stems from the various transformations it can undergo, including oxidation to the corresponding pyrrole, and its use in cycloaddition and condensation reactions.

Key synthetic applications include:

Synthesis of Pyrroles and Fused Systems: 3,4-Dihydro-2H-pyrrole-2-carbonitriles, which are readily formed from the cyclocondensation of enones and aminoacetonitrile (B1212223), can be easily converted into 2,4-disubstituted pyrroles. beilstein-journals.org This provides a straightforward entry into a class of compounds that are precursors to important dyes like BODIPY. beilstein-journals.org Furthermore, the dihydropyrrole scaffold is integral to the Barton-Zard reaction, a powerful method for constructing pyrrole rings. This reaction has been applied to synthesize complex fused systems like chromeno[3,4-c]pyrroles from 3-nitro-2H-chromenes. mdpi.com

Alkaloid Synthesis: The dihydropyrrole framework is a key intermediate in the synthesis of various classes of alkaloids. For example, dihydropyridinium intermediates, which are structurally related, are implicated in the biosynthesis of Aspidosperma and Iboga alkaloids. clockss.org Synthetic strategies leverage dihydropyridone building blocks, which can be seen as oxidized forms of substituted dihydropyrroles, to access piperidine (B6355638) alkaloids such as (+)-desoxoprosophylline. nih.gov

Construction of Privileged Scaffolds: The pyrrolidine (B122466) ring, which can be derived from dihydropyrrole, is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in biologically active compounds and FDA-approved drugs. nih.govacs.org The non-planar, sp³-hybridized nature of the ring allows for efficient exploration of three-dimensional chemical space. nih.gov Light-mediated [2+2] cycloaddition reactions can generate a dihydropyrrole ring as part of a larger polycyclic structure, demonstrating a modern approach to building molecular complexity. acs.org

| Synthetic Transformation | Starting Material/Intermediate | Product Class | Example |

| Dehydrocyanation/Oxidation | 3,4-Dihydro-2H-pyrrole-2-carbonitriles | Substituted Pyrroles | Synthesis of 2,4-disubstituted pyrroles. beilstein-journals.org |

| Barton-Zard Reaction | 3-Nitro-2H-chromenes + Ethyl Isocyanoacetate | Fused Pyrroles | Synthesis of chromeno[3,4-c]pyrroles. mdpi.com |

| Ring-Contraction | Pyridines | Pyrrolidine derivatives | Photo-promoted reaction with silylborane to form 2-azabicyclo[3.1.0]hex-3-ene skeletons. osaka-u.ac.jp |

| [2+2] Cycloaddition | Furan tethered to an alkene | Dihydropyrrole-containing polycycles | Light-mediated generation of a dihydropyrrole ring. acs.org |

Development of Molecular Probes and Labels in Biophysics and Structural Biology Utilizing Nitroxides

The 3,4-dihydro-2H-pyrrole (or pyrroline) scaffold is the foundation for a critical class of molecular tools used in biophysics: nitroxide spin labels. nih.govnih.gov These stable organic radicals are attached to specific sites in biomolecules, such as proteins and nucleic acids, in a technique known as Site-Directed Spin Labeling (SDSL). nih.govrsc.org The paramagnetic nitroxide allows for the study of the biomolecule's structure, dynamics, and environment using Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govrsc.org

The process involves synthesizing a pyrroline (B1223166) derivative containing the stable nitroxide radical (N-O• group) and a reactive functional group that can covalently bind to the target biomolecule. A commonly used label is (1-oxyl-2,2,5,5-tetramethyl-Δ³-pyrroline-3-methyl)methanethiosulfonate (MTSL), which reacts specifically with cysteine residues introduced into a protein via site-directed mutagenesis. rsc.org

Once the spin label is attached, EPR spectroscopy can provide a wealth of information:

Local Dynamics: The EPR spectral shape is highly sensitive to the rotational motion of the nitroxide label. rsc.org This motion is influenced by the local environment, allowing researchers to probe the dynamics at a specific site on the protein surface, distinguishing between flexible loops and more ordered helical structures. rsc.org

Distance Measurements: By introducing two spin labels into a biomolecule, pulsed EPR techniques like Double Electron-Electron Resonance (DEER) or Pulsed Electron-Electron Double Resonance (PELDOR) can measure the distance between them, typically in the range of 1.5 to 16 nanometers. rsc.orgresearchgate.net This provides crucial information about the global structure and conformational changes of proteins and other macromolecules.

The design of the spin label itself is an area of active research. While the gem-dimethyl pyrroline structure is common, newer variants like gem-diethyl pyrroline nitroxides have been developed. d-nb.inforesearchgate.net These alternative labels can offer different properties, such as increased resistance to reduction in the cellular environment, which is critical for in-cell EPR studies. d-nb.infoscilit.comdoaj.org The availability of various spin labels increases the likelihood of finding one that can be attached to a protein without perturbing its natural fold or function. d-nb.inforesearchgate.net

| Spin Label Type | Core Structure | Functional Group Example | Key Features & Applications |

| MTSL | gem-dimethyl-pyrroline | Methanethiosulfonate | The most common label for cysteine-specific SDSL; used extensively for protein structure and dynamics studies. rsc.org |

| IAG | gem-diethyl-pyrroline | Iodoacetamide | An alternative label with a different linking chemistry and potentially altered dynamics. d-nb.inforesearchgate.net |

| MAG | gem-diethyl-pyrroline | Maleimide | Offers different reactivity and stability profiles; gem-diethyl group can enhance biocompatibility. nih.govd-nb.inforesearchgate.net |

Future Directions and Emerging Research Areas for 5 Tert Butyl 3,4 Dihydro 2h Pyrrole

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

Future synthetic strategies for 5-tert-butyl-3,4-dihydro-2H-pyrrole are anticipated to prioritize green chemistry principles, focusing on sustainability and atom economy. Current methods, while effective, may rely on stoichiometric reagents and harsh reaction conditions. The development of catalytic, one-pot procedures using environmentally benign solvents will be a significant step forward.

One promising approach involves the diastereoselective synthesis of highly functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters, which has been achieved using benign solvents like diethyl carbonate and 2-methyl tetrahydrofuran (B95107) under metal-free conditions. mit.eduresearchgate.net Adapting such methodologies to incorporate the 5-tert-butyl moiety could lead to more sustainable synthetic pathways. The focus will be on maximizing the incorporation of reactant atoms into the final product, thereby minimizing waste.

| Parameter | Current Methods (Illustrative) | Future Goal |

| Catalyst | Stoichiometric reagents | Catalytic (e.g., organocatalysts, metal catalysts) |

| Solvents | Chlorinated hydrocarbons | Benign solvents (e.g., water, ethanol (B145695), ionic liquids) |

| Atom Economy | Moderate | High (>90%) |

| Reaction Steps | Multi-step synthesis | One-pot or tandem reactions |

Exploration of Undiscovered Reactivity Profiles and Catalytic Applications

The electronic and steric influence of the tert-butyl group on the imine functionality of this compound suggests a rich and underexplored reactivity profile. Future research should systematically investigate its behavior in a variety of chemical transformations. For instance, its potential as a chiral ligand in asymmetric catalysis is a particularly exciting avenue. The synthesis of related nitroxides, such as 2-butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls, highlights the potential for this scaffold in developing stable radical compounds. nih.gov

Furthermore, the allylic positions of the dihydropyrrole ring could be targets for selective oxidation reactions. Studies on the dirhodium-catalyzed allylic oxidation of related cyclic enamides using aqueous tert-butyl hydroperoxide (TBHP) have shown the formation of enediones. acs.orgnih.gov Investigating similar transformations with this compound could yield novel and synthetically useful building blocks.

Advanced Applications in Interdisciplinary Research Fields

The pyrrole (B145914) and dihydropyrrole cores are prevalent in biologically active molecules and functional materials. The introduction of a bulky tert-butyl group can significantly modulate a molecule's pharmacological profile and material properties.

In medicinal chemistry, pyrrole derivatives have shown promise as tyrosinase inhibitors and have been investigated for their antitubercular activity. frontiersin.org Future research could explore derivatives of this compound for similar applications, leveraging the tert-butyl group to enhance binding affinity or improve pharmacokinetic properties. For example, the synthesis of compounds like tert-butyl ((3-(4-bromophenyl)-1-methyl-1H-pyrrol-2-yl)methyl)carbamate demonstrates the feasibility of incorporating this scaffold into more complex, potentially bioactive molecules. frontiersin.org

In materials science, the pyrrole ring is a fundamental unit in conducting polymers. The tert-butyl group could be used to tune the solubility and processing characteristics of such materials, opening the door to new electronic and optical applications.

Integration of Artificial Intelligence and Machine Learning in this compound Design and Property Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. mit.edunih.gov For this compound, these computational tools can accelerate discovery and development in several ways.

Predictive Modeling: AI/ML algorithms can be trained on existing chemical data to predict the properties of novel derivatives of this compound. nih.govresearchgate.netnih.gov This includes predicting reactivity, solubility, and potential biological activity, thereby guiding experimental efforts towards the most promising candidates.

Synthesis Planning: Machine learning models can assist in designing optimal synthetic routes by analyzing vast reaction databases. mit.edu This can help in identifying more efficient and sustainable pathways to this compound and its derivatives.

Virtual Screening: In the context of drug discovery, AI can be used to perform virtual screening of libraries of this compound derivatives against specific biological targets, significantly speeding up the initial stages of the drug development process.

| Application Area | AI/ML Tool | Potential Impact |

| Synthesis | Retrosynthesis Prediction Algorithms | Design of efficient and sustainable synthetic routes. |

| Property Prediction | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models | Rapid screening of virtual compounds for desired properties. |

| Drug Discovery | Molecular Docking and Virtual Screening | Identification of lead compounds with high therapeutic potential. |

| Materials Science | Material Informatics Platforms | Design of novel polymers and functional materials with tailored properties. |